molecular formula C8H14Br2O B14486977 2-Bromo-2-propylpentanoyl bromide CAS No. 63718-61-6

2-Bromo-2-propylpentanoyl bromide

Cat. No.: B14486977
CAS No.: 63718-61-6
M. Wt: 286.00 g/mol
InChI Key: CPDQVLZYHXXLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2-propylpentanoyl bromide is an organic compound that belongs to the class of alkyl halides. Alkyl halides are compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms such as bromine . This compound is characterized by the presence of two bromine atoms attached to a propylpentanoyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-propylpentanoyl bromide typically involves the bromination of the corresponding alkane. One common method is the reaction of 2-propylpentanoic acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-propylpentanoyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Alcohols and ethers.

    Elimination: Alkenes such as propene.

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkanes and alcohols

Mechanism of Action

The mechanism of action of 2-Bromo-2-propylpentanoyl bromide involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations, including the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-propylpentanoyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its dual bromine atoms allow for versatile transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

63718-61-6

Molecular Formula

C8H14Br2O

Molecular Weight

286.00 g/mol

IUPAC Name

2-bromo-2-propylpentanoyl bromide

InChI

InChI=1S/C8H14Br2O/c1-3-5-8(10,6-4-2)7(9)11/h3-6H2,1-2H3

InChI Key

CPDQVLZYHXXLKS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)Br)Br

Origin of Product

United States

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